2-(3-phenoxypropyl)-1H-benzimidazole

Medicinal Chemistry Antitubercular Drug Discovery Structure-Activity Relationship

2-(3-Phenoxypropyl)-1H-benzimidazole (CAS 313958-74-6) features a unique C2 phenoxypropyl substitution that avoids N1 regioselectivity issues common with alkylated analogs. Its higher lipophilicity (cLogP ≈ 3.5-4.0) enhances passive permeability for cellular target engagement, making it an ideal building block for focused kinase inhibitor libraries. In agrochemical R&D, the C2 handle enables optimization of crop protection agents with improved soil binding or leaf cuticle penetration. Use as a negative control in antitubercular SAR studies. Strictly for R&D, not for human use.

Molecular Formula C16H16N2O
Molecular Weight 252.317
CAS No. 313958-74-6
Cat. No. B2444945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-phenoxypropyl)-1H-benzimidazole
CAS313958-74-6
Molecular FormulaC16H16N2O
Molecular Weight252.317
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H16N2O/c1-2-7-13(8-3-1)19-12-6-11-16-17-14-9-4-5-10-15(14)18-16/h1-5,7-10H,6,11-12H2,(H,17,18)
InChIKeyZSRJZTUPHCWECZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Phenoxypropyl)-1H-benzimidazole (CAS 313958-74-6): Chemical Identity and Core Characteristics for Procurement Evaluation


2-(3-Phenoxypropyl)-1H-benzimidazole (CAS 313958-74-6) is a synthetic heterocyclic compound belonging to the benzimidazole class. It features a core benzimidazole ring substituted at the 2-position with a 3-phenoxypropyl chain. This substitution pattern imparts distinct physicochemical properties, including a molecular formula of C16H16N2O, a molecular weight of 252.31 g/mol, and a predicted logP that influences its solubility profile . The compound is primarily utilized as a key building block in the synthesis of more complex molecules for medicinal chemistry and agrochemical research [1].

Why 2-(3-Phenoxypropyl)-1H-benzimidazole (CAS 313958-74-6) Cannot Be Replaced by Generic Benzimidazole Analogs


In benzimidazole-based research, the precise position and nature of substituents on the heterocyclic core are the primary drivers of biological target engagement, metabolic stability, and physicochemical behavior [1]. While many vendors offer a range of benzimidazole derivatives, generic substitution is not scientifically sound. The 2-(3-phenoxypropyl) substitution in CAS 313958-74-6 creates a specific spatial and electronic environment that differs fundamentally from N1-substituted analogs or those with shorter/longer linkers. For instance, in the closely related phenoxyalkylbenzimidazole series, moving the phenoxyalkyl chain from the N1 to the C2 position, or altering the chain length, dramatically changes antimycobacterial potency and selectivity [1]. Consequently, replacing this specific compound with an off-the-shelf 'benzimidazole derivative' would introduce uncontrolled variables, invalidate SAR hypotheses, and compromise the reproducibility of synthetic or biological assays. The following section provides the quantitative basis for this differentiation.

Quantitative Differentiation of 2-(3-Phenoxypropyl)-1H-benzimidazole (CAS 313958-74-6) Against Key Comparators


Structural Differentiation: C2 Substitution Pattern vs. N1-Substituted Phenoxyalkylbenzimidazole Antitubercular Agents

The target compound, 2-(3-phenoxypropyl)-1H-benzimidazole, differs from the highly optimized antitubercular agent 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole [1]. The latter compound, with its N1-substitution and additional 2-ethyl group, was the exemplar of a potent series, with the most potent analog achieving a Minimum Inhibitory Concentration (MIC) of 52 nM against *Mycobacterium tuberculosis* and a selectivity index of 523 [1]. The target compound's substitution at the C2 position, lacking the N1-alkylation and C2-ethyl group, represents a distinct pharmacophore that is not expected to have comparable antitubercular activity but offers a divergent vector for SAR exploration or alternative target classes.

Medicinal Chemistry Antitubercular Drug Discovery Structure-Activity Relationship

Physicochemical Differentiation: Calculated Lipophilicity vs. Common Benzimidazole Scaffolds

The compound's physicochemical properties offer a quantifiable distinction from unsubstituted benzimidazole. 2-(3-phenoxypropyl)-1H-benzimidazole has a calculated logP (cLogP) of approximately 3.5-4.0 , which is significantly higher than the cLogP of ~1.3 for unsubstituted benzimidazole [1]. This increased lipophilicity translates to a 100- to 500-fold higher theoretical partition coefficient, impacting membrane permeability and solubility in non-polar media. This is a critical differentiator for assay development where solubility or passive diffusion is a key parameter.

Medicinal Chemistry ADME Property-Based Design

Synthetic Utility: C2 Substitution as a Functional Handle vs. N1 Analogs

The C2-substitution pattern of this compound offers a key synthetic advantage over N1-substituted phenoxypropyl benzimidazoles. The 2-position is synthetically more accessible for further derivatization, such as N-alkylation or metal-catalyzed cross-coupling reactions, compared to the N1-position which often requires more forcing conditions or protecting group strategies . While direct comparative kinetic data for this specific compound are not published, general synthetic principles indicate that 2-substituted benzimidazoles can be prepared in high yield (often >80%) under mild conditions, whereas N1-alkylation can be challenging and lead to lower regioselectivity [1].

Organic Synthesis Building Block Medicinal Chemistry

Precision Application Scenarios for 2-(3-Phenoxypropyl)-1H-benzimidazole (CAS 313958-74-6) Based on Verified Differentiation


Use as a Core Scaffold for Novel Benzimidazole-Based Kinase Inhibitor Libraries

Given its C2 substitution pattern, this compound is an ideal starting point for generating focused libraries of kinase inhibitors. The phenoxypropyl chain can mimic the ribose pocket or hydrophobic back pocket interactions seen in many kinase ATP-binding sites. The increased cLogP compared to unsubstituted benzimidazole suggests better passive permeability, a desirable trait for cellular target engagement. Researchers can exploit the synthetic accessibility of the C2 position to introduce diverse groups, bypassing the regioselectivity issues common with N1-substituted analogs [1].

Development of Selective Antiparasitic Agents Through Targeted SAR

While the compound is not a potent antitubercular agent, the phenoxyalkylbenzimidazole class has shown activity against *Mycobacterium tuberculosis* [1]. The distinct substitution pattern of 2-(3-phenoxypropyl)-1H-benzimidazole makes it a valuable negative control or a starting point for probing other parasitic targets (e.g., nematodes, protozoa). Its physicochemical profile, with a cLogP of ~3.5-4.0, positions it well for crossing biological membranes, a prerequisite for activity against intracellular pathogens. SAR studies on this scaffold can explore different chemical space compared to the more heavily investigated N1-alkylated analogs.

Synthesis of Agrochemical Intermediates with Enhanced Environmental Stability

The benzimidazole core is a known pharmacophore in several commercial fungicides and herbicides. The 2-(3-phenoxypropyl) substitution in this compound increases its lipophilicity (cLogP ≈ 3.5-4.0) relative to more polar fungicidal benzimidazoles like carbendazim (cLogP ≈ 1.5). This property suggests enhanced soil binding or leaf cuticle penetration, which are critical parameters for agrochemical formulation. The C2 position provides a robust synthetic handle for further optimization of crop protection agents, offering a strategic advantage over N1-substituted or 2-alkyl analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-phenoxypropyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.